3,7-Dimethyl-1-octen-3-ol

Beschreibung

Nomenclature and Chemical Classification of 3,7-Dimethyl-1-octen-3-ol

IUPAC and Common Synonyms

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is 3,7-dimethyloct-1-en-3-ol . leffingwell.com However, in scientific literature and commercial contexts, it is frequently referred to by a variety of synonyms. One of the most common of these is 6,7-dihydrolinalool , which highlights its structural relationship to the well-known fragrance compound linalool (B1675412) through the saturation of one of the double bonds. leffingwell.comsmolecule.com

Other synonyms include 1-octen-3-ol (B46169), 3,7-dimethyl- and 3,7-dimethyloct-1-en-3-ol. smolecule.com The compound is also identified by its Chemical Abstracts Service (CAS) Registry Number, 18479-49-7 .

Interactive Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | 3,7-dimethyloct-1-en-3-ol |

| Common Synonym | 6,7-Dihydrolinalool |

| CAS Registry Number | 18479-49-7 |

| Molecular Formula | C₁₀H₂₀O |

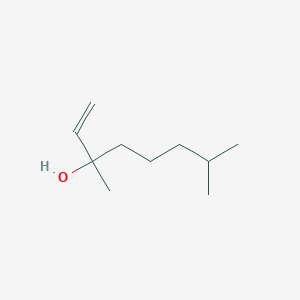

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,7-dimethyloct-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h5,9,11H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDWWFNDSJRYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864839 | |

| Record name | 1-Octen-3-ol, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18479-49-7 | |

| Record name | 3,7-Dimethyl-1-octen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydrolinalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octen-3-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octen-3-ol, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-1-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIHYDROLINALOOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25VV2M2VR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Considerations and Isomerism of 3,7 Dimethyl 1 Octen 3 Ol

Enantiomeric Forms and Chiral Synthesis

The carbon atom at the third position (C3) in the this compound molecule is a chiral center . This is because it is bonded to four different groups: a hydroxyl group, a vinyl group (-CH=CH₂), a methyl group (-CH₃), and a 4-methylpentyl group (-CH₂CH₂CH(CH₃)₂). The presence of this single chiral center means that the molecule can exist as a pair of enantiomers: (R)-3,7-dimethyl-1-octen-3-ol and (S)-3,7-dimethyl-1-octen-3-ol.

These enantiomers are non-superimposable mirror images of each other and can exhibit different biological and sensory properties. For instance, in the related compound 1-octen-3-ol (B46169), the (R)- and (S)-enantiomers are known to have distinct odors. wikipedia.org Commercially, this compound is often supplied as a racemic mixture , which contains equal amounts of both enantiomers and is denoted as (±)-3,7-dimethyl-1-octen-3-ol. thegoodscentscompany.com

Geometric Isomers (E/Z) and their Research Implications

Geometric isomerism, also known as cis-trans or (E/Z) isomerism, arises from the restricted rotation around a double bond when each carbon of the double bond is attached to two different groups. In the case of this compound, the double bond is located between the first and second carbon atoms (C1 and C2).

The C1 carbon is bonded to two hydrogen atoms. Because the two substituents on one of the carbons of the double bond are identical, no geometric isomerism (E/Z) is possible for this compound. This is a key structural feature that simplifies its isomeric landscape compared to other monoterpenoids like geraniol (B1671447) and nerol, which do exhibit E/Z isomerism at their C2-C3 double bond. Therefore, research into the differential effects of geometric isomers is not applicable to this particular compound.

Chemosynthetic Pathways to this compound

Chemosynthetic strategies provide robust and scalable methods for the production of this compound. These pathways often involve the construction of the carbon skeleton followed by functional group manipulations, such as selective hydrogenation, to yield the final product.

Grignard Reactions and Derivatives in this compound Synthesis

Grignard reactions are a cornerstone in organic synthesis for forming carbon-carbon bonds and synthesizing alcohols. The synthesis of tertiary alcohols, including those in the terpene family, can be effectively achieved by reacting a Grignard reagent with a suitable ketone or aldehyde. researchgate.netchristuniversity.in In the context of this compound synthesis, a plausible route involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with 6-methyl-2-heptanone. This reaction introduces the vinyl group at the carbonyl carbon, directly forming the tertiary alcohol structure.

The versatility of this method has been demonstrated in the synthesis of various secondary and tertiary terpene alcohols from different carbonyl compounds, with studies showing excellent and reproducible product yields ranging from 60% to 97%. researchgate.netresearchgate.net Continuous flow reactor technology has been applied to these reactions, offering improved reproducibility and yield compared to traditional batch processes. researchgate.netchristuniversity.in For instance, the synthesis of terpene alcohols has been successfully conducted using allyl magnesium chloride in continuous metal flow reactors. researchgate.net

Catalytic Hydrogenation Approaches for this compound Precursors

Catalytic hydrogenation is a critical step in many synthetic routes to this compound, particularly when starting from an alkyne precursor. This method allows for the precise reduction of a triple bond to a double bond. drhazhan.com

The most common industrial pathway to this compound involves the selective partial hydrogenation of its alkyne analogue, 3,7-dimethyl-1-octyn-3-ol. google.comgoogleapis.com The primary challenge in this step is to add one molecule of hydrogen across the triple bond to form the desired alkene without further reduction (overhydrogenation) to the corresponding alkane, 3,7-dimethyloctan-3-ol. quimicaorganica.orgchemistrysteps.com

Achieving high selectivity is paramount. The reaction must be stopped once the alkyne is consumed to prevent the less-desired reduction of the newly formed alkene. quimicaorganica.org This is accomplished by using "poisoned" or deactivated catalysts that are highly active for alkyne reduction but show significantly lower activity for alkene reduction. quimicaorganica.orgchemistrysteps.com The hydrogenation is stereospecific, occurring via syn-addition of hydrogen atoms to the alkyne, which is a key feature of heterogeneous catalysis. wikipedia.orgchemistrytalk.org

Palladium-based catalysts are the industry standard for the selective hydrogenation of alkynes. uu.nl The most famous of these is the Lindlar catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) and deactivated with a poison, such as lead acetate (B1210297) or lead(II) oxide. chemistrysteps.comwikipedia.orgiitk.ac.in Quinoline is often added as a further deactivating agent to enhance selectivity. wikipedia.orgchemistrytalk.org

Industrial processes for manufacturing this compound explicitly detail the use of palladium-containing catalysts. google.com A key step is the hydrogenation of 3,7-dimethyl-1-octyn-3-ol using a palladium catalyst on a carrier. google.com While the classic Lindlar catalyst (Pd/Pb/CaCO₃) is effective, alternative systems have been developed. google.comfrontiersin.org These include palladium on other supports like aluminum oxide, silica, carbon, or barium sulfate. google.comwikipedia.org The choice of support can influence the catalyst's activity and selectivity. tandfonline.com Modern advancements include the use of bimetallic catalysts (e.g., Pd-Cu) or unsupported nanoporous palladium, which can offer high chemoselectivity and prevent metal leaching. uu.nlacs.org

| Catalyst System | Support Material | Poison/Modifier | Key Feature | Reference |

|---|---|---|---|---|

| Lindlar Catalyst | Calcium Carbonate (CaCO₃) or Barium Sulfate (BaSO₄) | Lead (e.g., Lead Acetate), Quinoline | Classic catalyst for cis-alkene synthesis from alkynes. | chemistrysteps.comwikipedia.orgiitk.ac.in |

| Palladium on Alumina | Aluminum Oxide (Al₂O₃) | None specified | Alternative support used in industrial synthesis. | google.com |

| Palladium on Carbon | Carbon (C) | None specified | Common heterogeneous catalyst support. | google.comchemistrytalk.org |

| Palladium-Copper | Silica (SiO₂) | Copper (Cu) | Bimetallic system that improves selectivity by reducing alkene hydrogenation rate. | uu.nl |

| Nanoporous Palladium | Unsupported | None | High chemoselectivity and reusability with no metal leaching. | acs.org |

Aldol Condensation and Mannich Reactions in Related Compound Synthesis

While not always directly yielding this compound, Aldol and Mannich reactions are fundamental carbon-carbon bond-forming reactions that are instrumental in constructing the backbones of related terpenes and other complex organic molecules. iitk.ac.innumberanalytics.com

Aldol Condensation: This reaction involves the coupling of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound. iitk.ac.in It is a powerful tool for building molecular complexity and is found in the biosynthetic pathways of numerous natural products, including terpenes. iitk.ac.iniitk.ac.in In synthetic chemistry, the Aldol reaction is widely employed to construct the carbon skeletons that are later elaborated into target molecules like terpenes and steroids. iitk.ac.innih.gov

Mannich Reaction: The Mannich reaction is a multicomponent reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. numberanalytics.com This reaction is highly valuable for synthesizing β-amino carbonyl compounds, which are important precursors for many natural products. numberanalytics.com Its utility has been demonstrated in the total synthesis of complex alkaloids and terpenes, where it serves as a key step in building intricate cyclic systems. numberanalytics.comnumberanalytics.com

Biosynthetic Routes to this compound

In nature, this compound is related to the widespread monoterpene alcohol linalool (B1675412) (3,7-dimethyl-1,6-octadien-3-ol). The biosynthesis of these C10 terpenoids originates from two simple five-carbon precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). essencejournal.comlibretexts.org

These building blocks are condensed head-to-tail by the enzyme geranyl diphosphate synthase (GPPS) to form the ten-carbon intermediate, geranyl pyrophosphate (GPP), which is the universal precursor to all monoterpenes. essencejournal.commdpi.com The formation of specific monoterpenes is then catalyzed by a class of enzymes known as terpene synthases. For example, linalool synthase (LIS) catalyzes the conversion of GPP to linalool. essencejournal.comwikipedia.org The biosynthesis of this compound can be seen as a subsequent reduction of the C6-C7 double bond of a linalool-like precursor.

Recent advances in metabolic engineering have enabled the production of such terpenes in microbial hosts. Strains of Escherichia coli and Saccharomyces cerevisiae have been engineered to produce linalool and other monoterpenoids by introducing the relevant plant-derived biosynthetic genes. mdpi.comjmb.or.kr This offers a potential alternative to chemical synthesis for producing these valuable compounds.

Enzymatic Pathways involving Lipoxygenase and Hydroperoxide Lyase

The enzymatic synthesis of 1-octen-3-ol is a well-established pathway, particularly in fungi, involving a sequential two-step reaction catalyzed by two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). nih.govnih.gov This pathway begins with the oxidation of a polyunsaturated fatty acid, typically linoleic acid, by lipoxygenase. nih.gov This initial reaction introduces molecular oxygen to form a fatty acid hydroperoxide intermediate. mdpi.com Subsequently, this unstable intermediate is cleaved by hydroperoxide lyase to yield the C8 volatile compound 1-octen-3-ol and a corresponding oxo-acid. researchgate.netresearchgate.net This enzymatic cascade is responsible for the characteristic "mushroom" aroma associated with many fungal species. annualreviews.orgtandfonline.com

Linoleic Acid as a Precursor

Linoleic acid, a common polyunsaturated omega-6 fatty acid, serves as the primary substrate for the biosynthesis of 1-octen-3-ol. mdpi.comnih.gov The process is initiated when acyl hydrolases release free fatty acids like linoleic acid from neutral lipids. mdpi.com In the presence of lipoxygenase, linoleic acid is oxidized to form (S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (10-HPODE). nih.gov This hydroperoxide is then specifically cleaved by hydroperoxide lyase to produce (R)-(-)-1-octen-3-ol. nih.gov The availability and induction by linoleic acid can significantly influence the yield of 1-octen-3-ol. For instance, in cultures of Penicillium camemberti, the presence of linoleic acid in the growth medium was shown to increase biomass and double the production of 1-octen-3-ol by the resulting enzymatic extracts. researchgate.net

Microbial Biosynthesis in Engineered Systems (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae has emerged as a promising host for the industrial production of valuable compounds like 1-octen-3-ol. nih.govnih.gov As a well-characterized and easily engineered microorganism, it provides a robust platform for heterologous biosynthesis. nih.gov By introducing the necessary enzymatic machinery, S. cerevisiae can be transformed into a cellular factory capable of converting simple substrates into high-value aroma compounds. nih.govnih.gov This approach offers a potentially sustainable and cost-effective alternative to chemical synthesis or extraction from natural, often scarce, sources like the Tricholoma matsutake mushroom. nih.govnih.gov

Genetic Transformation with Relevant Enzyme Genes

The key to producing 1-octen-3-ol in S. cerevisiae is the successful expression of the required enzyme genes from a natural source. nih.gov Researchers have successfully cloned the complementary DNA (cDNA) for lipoxygenase-1 and hydroperoxide lyase from the matsutake mushroom (Tricholoma matsutake) and introduced them into S. cerevisiae. nih.govnih.gov Co-transformants containing both genes were able to perform the sequential conversion of exogenously supplied linoleic acid into 1-octen-3-ol, a feat the wild-type yeast cannot accomplish. nih.gov The successful production of the target compound in the engineered yeast was confirmed using gas chromatography-mass spectrometry (GC-MS) analysis. nih.govnih.gov

Optimization of Bioreactor Conditions for Production

Maximizing the yield of 1-octen-3-ol in engineered yeast systems requires the careful optimization of several bioreactor parameters. Studies using transformed S. cerevisiae have identified key factors influencing production. The concentration of the linoleic acid substrate, incubation temperature, and reaction time are critical variables. nih.gov Furthermore, research on crude enzyme homogenates in bioreactors highlights the importance of pH and oxygen concentration. researchgate.net

Table 1: Optimal Conditions for (R)-(-)-1-octen-3-ol Biosynthesis in Transgenic Yeast

| Parameter | Optimal Value | Source |

| Substrate Concentration | 3 mM Linoleic Acid | nih.gov |

| Incubation Temperature | 30°C | nih.gov |

| Incubation Time | 24 hours | nih.gov |

| pH (in crude homogenate) | 6.5 - 7.5 | researchgate.net |

| Oxygen Saturation (in crude homogenate) | 23.2–100% | researchgate.net |

Natural Occurrence and Biogenesis in Fungi and Plants

1-octen-3-ol is a ubiquitous volatile organic compound (VOC) found widely in the natural world, particularly in fungi and certain plants. annualreviews.orgguildhe.ac.uk It is a principal component of the characteristic aroma of mushrooms and molds, earning it the common name "mushroom alcohol". annualreviews.orgtandfonline.com This compound is a product of the oxidative breakdown of linoleic acid. annualreviews.orgnih.gov Beyond its role as an aroma compound, 1-octen-3-ol functions as a semiochemical, a signaling molecule that mediates interactions between organisms, such as attracting insects. tandfonline.comnih.gov Its biogenesis across different species consistently follows the lipoxygenase-hydroperoxide lyase pathway, where linoleic acid is converted into a hydroperoxide intermediate that is subsequently cleaved to form the C8 alcohol. mdpi.com It has been identified in numerous species, including fungi like Agaricus bisporus and Penicillium species, as well as in plants and even human sweat. researchgate.netnih.govguildhe.ac.uknih.gov

Biological Activities and Mechanisms of Action of 3,7 Dimethyl 1 Octen 3 Ol

Neurobiological Effects and Mechanisms

The volatile organic compound (VOC) 1-octen-3-ol (B46169), commonly known as mushroom alcohol, has been identified as a neurotoxic agent that impacts the dopaminergic system. nih.govtandfonline.com Research, particularly utilizing the fruit fly Drosophila melanogaster as a model organism, has elucidated specific mechanisms by which this compound exerts its effects, suggesting its potential role as a naturally occurring environmental factor in neurodegeneration. nih.gov

Exposure to 1-octen-3-ol has been demonstrated to cause the degeneration of dopaminergic neurons. nih.gov Studies show that this neurotoxicity is mediated through the disruption of dopamine (B1211576) homeostasis. nih.gov The compound's interference with the proper handling and packaging of dopamine within neurons leads to increased cytoplasmic dopamine levels, which can be toxic and trigger neurodegenerative processes. nih.govannualreviews.org This disruption is a key mechanism underlying its pathological effects on the nervous system. nih.gov The neurotoxic effects of 1-octen-3-ol are not isolated; other fungal VOCs have also been shown to cause locomotory defects and changes in dopaminergic neurons in animal models. oup.com

Drosophila melanogaster has served as a crucial model for studying the neurotoxicity of 1-octen-3-ol. oup.comresearchgate.net When exposed to low concentrations of 1-octen-3-ol vapor (e.g., 0.5 ppm), these flies exhibit a significant loss of dopaminergic neurons across various clusters in the brain. nih.gov This neuronal loss is accompanied by a measurable decrease in dopamine levels in the fly heads. nih.gov Behaviorally, this neurodegeneration manifests as Parkinson's disease-like symptoms, including impaired locomotor function. researchgate.net These findings in a well-established genetic model underscore the specific vulnerability of the dopaminergic system to this fungal metabolite. nih.govoup.com

The vesicular monoamine transporter (VMAT) is a critical protein responsible for loading monoamine neurotransmitters, including dopamine, into synaptic vesicles for storage and subsequent release. nih.gov This process is essential for protecting the neuron from the potentially toxic effects of cytosolic dopamine. nih.gov Research has shown that 1-octen-3-ol inhibits the uptake of dopamine, and its toxicity is directly linked to its effect on VMAT. nih.govannualreviews.org

In Drosophila models, genetic manipulation of VMAT levels alters the susceptibility to 1-octen-3-ol toxicity. Overexpression of VMAT was found to rescue the neurodegenerative effects of the compound, while mutations that decrease VMAT function exacerbated the toxicity. nih.gov Furthermore, 1-octen-3-ol was shown to inhibit dopamine uptake in human cell lines expressing the human ortholog, VMAT2, confirming that this mechanism is not limited to invertebrates. nih.gov These findings collectively indicate that 1-octen-3-ol disrupts the crucial function of VMAT, leading to impaired dopamine packaging and subsequent neurodegeneration. nih.govannualreviews.org

Antimicrobial Properties and Modes of Action

1-octen-3-ol exhibits significant antimicrobial activity against a range of microorganisms, including both bacteria and fungi. researchgate.net Its mode of action primarily involves the disruption of cell membrane integrity and permeability. researchgate.net

Studies have shown that 1-octen-3-ol possesses broad-spectrum antibacterial activity, with a notably stronger effect against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net This difference in susceptibility is reflected in the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) required to inhibit or kill the bacteria. The primary mechanism of its antibacterial action is believed to be the compromising of the cell membrane's permeability. researchgate.net

Table 1: Antibacterial Activity of 1-Octen-3-ol Data sourced from Xiong et al. (2017) researchgate.net

| Bacterial Strain | Gram Type | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Positive | 1.0 | 4.0 |

| Bacillus subtilis | Positive | 1.0 | 4.0 |

| Staphylococcus epidermidis | Positive | 1.0 | 4.0 |

| Escherichia coli | Negative | 2.0 | 8.0 |

| Pseudomonas aeruginosa | Negative | 2.0 | 8.0 |

1-octen-3-ol is also a potent antifungal agent, capable of inhibiting both the mycelial growth and spore germination of pathogenic fungi. annualreviews.orgresearchgate.net For instance, it effectively inhibits the growth of Fusarium tricinctum and Fusarium oxysporum. researchgate.net The compound also acts as an autoinhibitor of spore germination in some fungi, such as Penicillium paneum, preventing premature germination when spore concentrations are high. annualreviews.org The mechanism is again linked to the disruption of cell structure and membrane function. researchgate.net

Table 2: Antifungal Activity of 1-Octen-3-ol Data sourced from Xiong et al. (2017) researchgate.net

| Fungal Strain | Activity | Completely Inhibitory Concentration (mg/mL) |

|---|---|---|

| Fusarium tricinctum | Mycelial Growth | 8.0 |

| Fusarium oxysporum | Mycelial Growth | 8.0 |

| Fusarium tricinctum | Spore Germination | 2.0 |

| Fusarium oxysporum | Spore Germination | 2.0 |

Cellular Membrane Integrity Disruption as a Mechanism

One of the key antimicrobial mechanisms of 3,7-dimethyl-1-octen-3-ol involves the disruption of cellular membrane integrity. Research has shown that this compound can cause significant damage to the cell membranes of various microorganisms, leading to a loss of cellular contents and ultimately, cell death.

Studies on the volatile organic compounds (VOCs) produced by Trichoderma asperellum revealed that 3,7-dimethyl-1-octanol, a closely related compound, damages the integrity of fungal cell membranes. researchgate.net This was observed through scanning electron microscopy and laser confocal microscopy, which showed abnormal changes in the mycelial ultrastructure of the pathogenic fungus Vasal pyri. researchgate.net Similarly, 1-octen-3-ol, another related alcohol, has been documented to disrupt the cell membrane integrity of food-related bacteria and pathogenic fungi like Fusarium oxysporum and Monilinia fructicola. researchgate.netresearchgate.net This action is characterized by the leakage of cellular constituents, indicating a change in the permeability of the cell membrane. researchgate.net

The antimicrobial activity of these compounds is often attributed to their ability to interact with the lipid bilayer of the cell membrane. For instance, the hydrophobic interactions of compounds like octadecane (B175841) can destabilize microbial cell membranes, compromising their fluidity. mdpi.com This disruption can also lead to oxidative stress within the microbial cells. mdpi.com

Ecological and Semiochemical Roles of this compound

Beyond its direct antimicrobial effects, this compound plays significant roles in the communication and interaction between organisms within an ecosystem. As a volatile organic compound, it acts as a semiochemical, a chemical messenger that carries information between individuals.

Role as a Volatile Organic Compound (VOC) in Inter- and Intraspecies Interactions

Volatile organic compounds are crucial for communication in the microbial world and between microbes and other organisms. nih.gov this compound, along with other VOCs, is involved in a wide range of interactions. For example, fungal VOCs can act as semiochemicals with either repellent or attractant properties, which has potential applications in integrated pest management programs. researchgate.net

The profile of VOCs produced by a fungus can change depending on its developmental stage and the surrounding microbial community. annualreviews.org These compounds can have multifaceted effects, with their function varying based on the target organism and environmental conditions. apsnet.org For instance, 1-octen-3-ol, a common fungal volatile, influences insects, plants, and other fungi. apsnet.org In the context of plant health, VOCs from beneficial microbes can protect plants from pathogens. nih.gov For example, 1-octen-3-ol produced by many fungi can enhance plant resistance to the fungal pathogen Botrytis cinerea. nih.gov

The production of specific VOCs can also be a factor in symbiotic relationships. For instance, certain VOCs are used to attract pollinators or seed dispersers. apsnet.org The chemical composition of floral scents, which often include compounds like β-linalool (3,7-dimethyl-1,6-octadien-3-ol), plays a vital role in attracting pollinators such as honey bees and bumblebees. e-jecoenv.org

Influence on Invertebrate Behavior (e.g., Insect Attractant/Repellent)

The influence of this compound and related compounds on invertebrate behavior is a well-documented phenomenon. These compounds can act as either attractants or repellents, depending on the specific chemical, its concentration, and the target insect species.

For example, the related compound 1-octen-3-ol is known to attract certain insects. apsnet.org Fungal VOCs, including 1-octen-3-ol and 3-octanone (B92607), are considered promising semiochemicals for use in managing agricultural pests. researchgate.net Research has shown that these compounds can have repellent, antifeedant, and even molluscicidal activity. researchgate.net The enantiomers of 1-octen-3-ol can elicit different responses; for instance, mosquitoes have been found to be attracted to (R)-1-octen-3-ol but not its (S)-enantiomer. tandfonline.com

Conversely, some compounds can act as repellents. For example, indole (B1671886) has been shown to inhibit the Aedes aegypti (R)-1-octen-3-ol receptor, leading to a repellent effect on these mosquitoes. nih.gov The behavioral response of insects is often dependent on detecting a specific blend of volatile compounds rather than a single chemical. annualreviews.org

The fumigant properties of compounds like 1-octen-3-ol and 3-octanone have also been investigated for controlling soil pests. tandfonline.com These VOCs have been shown to be toxic to a range of invertebrates, including insects and plant-parasitic nematodes. tandfonline.com

Function as a Self-Inhibitor in Fungal Systems

In addition to mediating interactions between different species, this compound and similar compounds can also play a role in regulating the growth and development of the fungi that produce them. This phenomenon is known as self-inhibition.

The volatile compound 1-octen-3-ol, produced by Penicillium paneum at high conidial densities, acts as a self-inhibitor, preventing the germination of its own spores. oup.com This inhibition is reversible, allowing the spores to germinate once they are dispersed to a more favorable environment. oup.com The mechanism of this self-inhibition involves the prevention of both isotropic growth (swelling) and polarized growth (germ tube formation). oup.com

In Trichoderma species, 1-octen-3-ol and its analogs, 3-octanol (B1198278) and 3-octanone, are involved in controlling conidiation in a concentration-dependent manner. apsnet.org At low concentrations, these compounds can induce conidiation, while at higher concentrations, they inhibit both growth and conidiation. annualreviews.org This self-regulatory mechanism is crucial for the fungus to control its population density and timing of spore germination.

Structure Activity Relationship Sar Studies of 3,7 Dimethyl 1 Octen 3 Ol and Its Derivatives

Correlations between Structural Features and Biological Efficacy

The biological efficacy of 3,7-Dimethyl-1-octen-3-ol is intrinsically linked to its specific structural features. The arrangement and type of functional groups, as well as the configuration of its carbon skeleton, are determinant factors in its interaction with biological systems.

Influence of Hydroxyl Group on Antimicrobial Activity

The hydroxyl (-OH) group is a cornerstone of the biological activity observed in many aliphatic alcohols, including this compound. Its presence is strongly correlated with the compound's antimicrobial efficacy. Studies on analogous compounds provide compelling evidence for the pivotal role of this functional group. For instance, research directly comparing the antimicrobial effects of 1-octen-3-ol (B46169) with its corresponding ketone, 1-octen-3-one (B146737), demonstrated that the hydroxyl group is likely decisive in the observed antimicrobial action. nih.govresearchgate.net The alcohol, 1-octen-3-ol, exhibited potent activity, while the ketone was largely ineffective at similar concentrations against tested fungi. researchgate.net This discrepancy underscores the necessity of the -OH group for disrupting microbial cell integrity.

Impact of Double Bond Configuration on Biological Function

The position and presence of the carbon-carbon double bond within the molecular structure also influence the biological function of compounds like this compound. While direct studies on the antimicrobial impact of the double bond in this compound are limited, research on related isomers provides valuable insights. For example, studies on odor perception in rats, a biological response mediated by molecular receptors, found that the position of double bonds in odorant molecules, including the related compound citronellol (B86348) (3,7-dimethyl-6-octen-1-ol), consistently affected the patterns of neural activity. nih.gov This suggests that the location of the double bond alters the molecule's shape and electronic distribution, thereby changing how it interacts with biological receptors.

Comparative Analysis with Related Octenols and Octanones

To fully understand the structure-activity relationship of this compound, it is useful to compare its activity with structurally similar compounds, particularly other octenols and the related octanones.

A stark difference in bioactivity is observed when comparing octenols to octanones. The most direct comparison comes from studies on 1-octen-3-ol and its oxidized counterpart, 1-octen-3-one. Research has shown that 1-octen-3-ol possesses broad-spectrum antimicrobial activity against both bacteria and fungi, whereas 1-octen-3-one shows little to no effect. nih.govresearchgate.net For example, 1-octen-3-ol completely inhibited the growth of Fusarium tricinctum and Fusarium oxysporum at a concentration of 4.0 mg/mL, while 1-octen-3-one had no impact at the same concentration. researchgate.net This highlights the critical role of the alcohol functional group over the ketone in this context.

Furthermore, within the octenol family, structural variations lead to differing degrees of efficacy. For instance, 3,7-dimethyl-1-octanol has demonstrated significant antifungal capacity against Rhizopus stolonifer. researchgate.netresearchgate.net The saturated nature of this compound's carbon chain, compared to the unsaturated this compound, can influence its lipophilicity and, consequently, its interaction with cell membranes.

The following table summarizes the antimicrobial efficacy of 1-octen-3-ol against various food-related pathogens, illustrating the potency of this class of compounds.

Table 1: Antimicrobial Activity of 1-Octen-3-ol

| Microorganism | Type | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | 1.0 | 4.0 |

| Bacillus subtilis | Gram-positive bacteria | 1.0 | 4.0 |

| Staphylococcus epidermidis | Gram-positive bacteria | 1.0 | 4.0 |

| Escherichia coli | Gram-negative bacteria | 2.0 | 8.0 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 2.0 | 8.0 |

| Fusarium tricinctum | Fungus | N/A | N/A |

| Fusarium oxysporum | Fungus | N/A | N/A |

Data sourced from Xiong et al. (2017). nih.govresearchgate.net MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Modification of this compound for Enhanced or Modified Bioactivity

Modifying the structure of this compound can lead to derivatives with enhanced or altered biological activities. These modifications typically target the key functional groups, such as the hydroxyl group, to create new esters, ethers, or other derivatives with different physicochemical properties.

One common modification strategy is esterification. For example, the creation of a benzoate (B1203000) derivative of a related compound, 6-octen-1-ol, 3,7-dimethyl-, alters its physical and chemical properties. ontosight.ai Such a modification, which involves attaching a benzoate group to the oxygen of the hydroxyl group, can enhance volatility and solubility in certain solvents, which may, in turn, influence its biological applications. ontosight.ai These derivatives are explored for use in the fragrance industry and for potential pharmaceutical and pest control applications due to potentially modified antimicrobial, antioxidant, and insecticidal properties. ontosight.ai

Furthermore, this compound serves as a valuable starting material in the synthesis of other important bioactive molecules. For instance, it is a key intermediate in the industrial manufacture of isophytol (B1199701) and, subsequently, Vitamin E, demonstrating its role as a foundational block for creating more complex, high-value compounds. google.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-octen-3-ol |

| 1-octen-3-one |

| 3,7-dimethyl-1-octanol |

| 6-octen-1-ol, 3,7-dimethyl-, 1-benzoate |

| Citronellol (3,7-dimethyl-6-octen-1-ol) |

| Isophytol |

| Linalool (B1675412) |

| Vitamin E |

| Staphylococcus aureus |

| Bacillus subtilis |

| Staphylococcus epidermidis |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Fusarium tricinctum |

| Fusarium oxysporum |

Analytical Methodologies for 3,7 Dimethyl 1 Octen 3 Ol in Research

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 3,7-dimethyl-1-octen-3-ol, enabling its separation from other volatile compounds. Gas chromatography, in particular, is the method of choice due to the compound's volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of this compound in various matrices. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the volatile components of a sample are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification by comparing it to spectral libraries.

Research studies have employed GC-MS to identify and quantify this compound and its isomers in diverse samples, including essential oils, food products, and biological emanations. For instance, the analysis of volatile organic compounds (VOCs) from flowers has utilized GC-MS to identify related compounds like 3,7-dimethyl-1,6-octadien-3-ol (linalool). e-jecoenv.org Similarly, studies on human skin emanations have successfully identified a range of volatile compounds, including related terpenols, using thermal desorption coupled with GC-MS. unl.edu

The quantification of this compound is typically achieved by creating a calibration curve with known concentrations of a pure standard. An internal standard is often added to the sample to correct for any variations during sample preparation and injection.

Table 1: Exemplary GC-MS Parameters for the Analysis of Related Volatile Terpenoids

| Parameter | Value | Reference |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | e-jecoenv.org |

| Carrier Gas | Helium | e-jecoenv.org |

| Injector Temperature | 250 °C | e-jecoenv.org |

| Oven Program | 40°C (5 min hold), then ramp to 250°C at 6°C/min | e-jecoenv.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | e-jecoenv.org |

| Mass Range | 50-550 m/z | e-jecoenv.org |

Chiral Gas Chromatography for Enantiomeric Analysis

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-3,7-dimethyl-1-octen-3-ol. These enantiomers often exhibit different biological and sensory properties. Therefore, the ability to separate and quantify each enantiomer is crucial in fields such as flavor and fragrance chemistry and pheromone research.

Chiral gas chromatography is the primary technique used for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Cyclodextrin derivatives are commonly used as CSPs for the separation of chiral alcohols. gcms.czresearchgate.net

For the closely related and extensively studied compound 1-octen-3-ol (B46169), chiral GC has been instrumental in differentiating its (R)-(-)- and (S)-(+)- enantiomers, which possess distinct mushroom-like and moldy aromas, respectively. researchgate.net The principles and methodologies applied to 1-octen-3-ol are directly relevant to the enantiomeric analysis of this compound. The choice of the specific chiral column, such as those with β-cyclodextrin derivatives, is critical for achieving baseline separation of the enantiomers. gcms.cz

Table 2: Typical Chiral GC Conditions for the Separation of Related Chiral Alcohols

| Parameter | Value | Reference |

| Column | Rt-βDEXsa (30 m x 0.25 mm, 0.25 µm film thickness) | gcms.cz |

| Carrier Gas | Hydrogen | gcms.cz |

| Linear Velocity | ~80 cm/sec | gcms.cz |

| Oven Program | 40°C to 200°C at 2°C/min | gcms.cz |

| Detector | Flame Ionization Detector (FID) | gcms.cz |

Spectroscopic Methods (e.g., NMR, IR) for Structural Elucidation

While chromatography is excellent for separation and quantification, spectroscopic methods are indispensable for the fundamental elucidation and confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's carbon-hydrogen framework and the functional groups present.

For the structural confirmation of this compound, ¹H NMR spectroscopy would reveal signals corresponding to the different types of protons in the molecule. Key expected signals would include those for the vinyl protons of the C1-C2 double bond, the methyl protons at C3, C7, and the isopropyl group, and the proton of the hydroxyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide a complete picture of the proton environment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, with characteristic chemical shifts for the sp² carbons of the double bond, the sp³ carbon bearing the hydroxyl group, and the various methyl and methylene (B1212753) carbons.

Environmental Fate and Transformation of 3,7 Dimethyl 1 Octen 3 Ol

Environmental Pathways and Distribution

The entry of 3,7-Dimethyl-1-octen-3-ol into the environment occurs through both natural and anthropogenic routes. Its primary pathways include atmospheric emissions from flora and fungi and discharges into aquatic systems from industrial and domestic use.

Natural Occurrence and Release: this compound is synthesized by various plants and microorganisms. It is a component of floral scents, where it functions as an olfactory cue to attract pollinators. e-jecoenv.org For instance, it is one of the volatile compounds emitted by the flowers of Ailanthus altissima (Tree of Heaven). e-jecoenv.org The fungus Trichoderma asperellum also produces this compound as a VOC. nih.gov The metabolism of other widely distributed terpenoids, such as linalool (B1675412), in plants can lead to the formation of related dihydrolinalool derivatives, suggesting a widespread, low-level natural synthesis in terrestrial ecosystems. frontiersin.orgd-nb.info

Anthropogenic Release: As a fragrance ingredient utilized in various consumer products, this compound is introduced into the environment primarily through wastewater. nih.govthegoodscentscompany.com Its presence in household and industrial effluents leads to its distribution in sewage systems and, subsequently, in aquatic environments. While specific data on its concentration in environmental compartments like water, soil, or air is limited, its classification as a High Production Volume (HPV) chemical for the related compound citronellol (B86348) suggests that analogous branched-chain alcohols may have a broad, albeit diffuse, distribution. nih.gov

Biodegradation and Biotransformation Studies

Direct and comprehensive biodegradation studies for this compound are not extensively documented. However, research on structurally similar compounds provides significant insight into its likely metabolic fate. The biodegradability of related terpene alcohols, such as citronellol, which is classified as readily biodegradable, suggests a similar potential for this compound. nih.govchemicalbook.com

Microbial and plant-based enzymatic systems are capable of transforming this molecule. The biotransformation of linalool, a closely related tertiary alcohol, has been studied in various organisms. Fungi like Botrytis cinerea are known to metabolize linalool into different derivatives. researchgate.net Plants possess enzymatic pathways, including cytochrome P450s and reductases, that can modify the structure of this compound through processes like hydroxylation, double bond reduction, and glycosylation. d-nb.info For example, studies in transgenic plants have identified the formation of hydroxylated and glycosylated derivatives of linalool, such as E-8-hydroxy-6,7-dihydrolinalool, indicating that pathways for the biotransformation of the dihydrolinalool structure exist within the plant kingdom. d-nb.info

Table 1: Examples of Biotransformation of Related Terpenoid Alcohols

| Original Compound | Transforming Organism/System | Resulting Product(s) | Reference |

|---|---|---|---|

| Linalool | Botrytis cinerea (fungus) | Linalool oxides | researchgate.net |

| Linalool | Arabidopsis thaliana (plant) | (E)-8-hydroxy linalool, (E)-8-hydroxy-6,7-dihydrolinalool | d-nb.info |

| Dihydrogeranyl diphosphate (B83284) | Recombinant (+)-bornyl diphosphate synthase | (3R)-Dihydrolinalool | nih.gov |

| Citronellol | Activated sludge | Considered readily biodegradable (80-90% of theoretical BOD) | nih.gov |

Role in Environmental Volatile Organic Compound Profiles

This compound is an active component of the complex mixture of volatile organic compounds (VOCs) found in the environment. nih.govgreenbook.net These compounds are crucial for chemical communication and ecological interactions.

As a floral VOC, it plays a role in plant-pollinator signaling. e-jecoenv.org Furthermore, its production by the fungus Trichoderma asperellum demonstrates its function as a biocontrol agent. The VOCs from this fungus, including this compound, show significant inhibitory effects against the pathogenic fungus Vasal pyri, which causes pear Valsa canker. nih.gov This antifungal activity highlights its potential role in mediating microbial competition and defense in its natural habitat. Research on the related compound, 3,7-dimethyl-1-octanol, has also shown significant antifungal capacity against Rhizopus stolonifer. researchgate.net

The broader class of C8-alcohols, such as the well-studied 1-octen-3-ol (B46169) (mushroom alcohol), are recognized as important semiochemicals. researchgate.net These compounds are emitted by fungi and can influence insect behavior and have been implicated in various biological effects. nih.govtandfonline.com The degradation of 1-octen-3-ol has been achieved through photocatalytic processes using UV/TiO2, suggesting a potential abiotic degradation pathway for such compounds in the sunlit environment.

Table 2: Documented Roles of this compound and Related Compounds as Volatile Organic Compounds (VOCs)

| Compound | Source Organism/Context | Observed Role/Effect | Reference |

|---|---|---|---|

| This compound | Trichoderma asperellum (fungus) | Antifungal activity against Vasal pyri | nih.gov |

| This compound | Ailanthus altissima (plant) | Component of floral scent profile | e-jecoenv.org |

| 1-Octen-3-ol (related compound) | Fungi (general) | Semiochemical, "mushroom alcohol," neurotoxic effects in models | nih.govtandfonline.com |

| 3,7-dimethyl-1-octanol (related compound) | - | Antifungal activity against Rhizopus stolonifer | researchgate.net |

Compound Reference Table

Future Research Directions and Potential Academic Applications

Elucidation of Complex Biosynthetic Regulation Networks

While the chemical synthesis of 3,7-dimethyl-1-octen-3-ol is established, for instance from 6-methyl-5-hepten-2-one (B42903) and acetylene, its natural biosynthetic pathways remain less understood. google.com In nature, related volatile compounds like 1-octen-3-ol (B46169) are known to be products of the oxidation of essential fatty acids such as linoleic acid. nih.gov The biosynthesis of (R)-(−)-1-octen-3-ol is particularly predominant in mushrooms. researchgate.net

Future research should aim to identify the specific enzymatic processes and regulatory genes responsible for the production of this compound in plants and fungi. This involves pinpointing the precursor molecules and the classes of enzymes, such as lipoxygenases or dehydrogenases, that catalyze its formation. Understanding the genetic and environmental factors that trigger or suppress its synthesis could allow for the manipulation of its production for various applications.

Further Exploration of Neurotoxicological Mechanisms and Disease Models

Studies on structurally similar volatile organic compounds (VOCs) have indicated potential neurotoxic effects, providing a strong impetus for investigating this compound. Research using Drosophila models has demonstrated that the related compound 1-octen-3-ol can cause degeneration of dopamine (B1211576) neurons by disrupting dopamine homeostasis. nih.gov This suggests a potential, though speculative, link to parkinsonism. nih.gov

Exposure to 1-octen-3-ol in Drosophila has been shown to induce locomotor defects, increase levels of reactive oxygen species (ROS), and decrease dehydrogenase activity, pointing to mitochondrial dysfunction and oxidative stress as key mechanisms of toxicity. nih.govtandfonline.com Furthermore, it can trigger inflammatory pathways and alter mitochondrial morphology. ebi.ac.uk

Future academic applications should focus on:

Utilizing Mammalian Models: Transitioning from invertebrate models like Drosophila to mammalian cell cultures and animal models is crucial to determine if the neurotoxic effects observed with related compounds are relevant to human health.

Identifying Molecular Targets: Research is needed to pinpoint the precise molecular targets of this compound within neurons.

Investigating Disease Links: Further studies could explore its potential role as an environmental factor in models of neurodegenerative diseases, particularly those involving dopaminergic neuron loss, such as Parkinson's disease. nih.gov

Development of Novel Biopesticides and Antimicrobial Agents

There is growing evidence supporting the use of volatile organic compounds like this compound and its relatives as biopesticides and antimicrobial agents. researchgate.net Related compounds such as 3,7-dimethyl-1-octanol have shown significant antifungal properties. researchgate.net The essential oil of Pelargonium graveolens, containing derivatives like 6-Octen-1-ol, 3,7-dimethyl-, formate, exhibits strong antimicrobial effects against a wide array of pathogenic bacteria and fungi. nih.gov

The related compound 1-octen-3-ol has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, and is also effective at inhibiting fungal growth and spore germination by disrupting the permeability of the cell membrane. researchgate.net These compounds are being considered as natural biopesticides for future crop protection. researchgate.netresearchgate.net

Future research in this area should concentrate on:

Broad-Spectrum Efficacy Testing: Systematically evaluating the effectiveness of this compound against a wider range of agricultural pests, plant pathogens, and food spoilage microbes.

Mode of Action Studies: Investigating the specific biochemical mechanisms by which it exerts its antimicrobial or pesticidal effects.

Formulation Development: Creating stable and effective formulations for practical application in agricultural or food preservation settings.

Table 1: Documented Antimicrobial Activity of Related Compounds

| Compound | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 1-Octen-3-ol | Staphylococcus aureus, Bacillus subtilis (Gram-positive bacteria) | Strong antibacterial activity; MIC of 1.0 mg/mL. | researchgate.net |

| Escherichia coli, Pseudomonas aeruginosa (Gram-negative bacteria) | Antibacterial activity; MIC of 2.0 mg/mL. | researchgate.net | |

| Fusarium tricinctum, Fusarium oxysporum (Fungi) | Inhibited fungal growth and spore germination. | researchgate.net | |

| 3,7-dimethyl-1-octanol | Rhizopus stolonifer (Fungus) | Significant antifungal capacity. | researchgate.netresearchgate.net |

| Vasal pyri (Fungus) | Significant inhibitory effect on growth. | researchgate.net |

| 6-Octen-1-ol, 3,7-dimethyl-, formate | Various bacteria and fungi | Promising antimicrobial effect with inhibition zones of 12-34 mm. | nih.gov |

Investigation of Stereoisomeric Effects on Biological Activity

Chirality plays a crucial role in the biological activity of many natural compounds, and this is a critical area for future research on this compound. acgpubs.org Like many volatile compounds, it exists as different stereoisomers, which can have distinct properties and effects. nih.gov

For the related compound 1-octen-3-ol, its two enantiomers, (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol, exhibit different characteristics. The (R)-(-) enantiomer is associated with a typical mushroom scent, while the (S)-(+) form has a moldy, grassy aroma. parkinsonizm.comannualreviews.org More importantly, their biological activities differ. Studies on human embryonic stem cells found that the (S)-(+) enantiomer of 1-octen-3-ol displayed greater cytotoxicity than the (R)-(-) enantiomer. parkinsonizm.com In the context of insect behavior, some mosquito species are specifically attracted to the (R)-enantiomer but not the (S)-enantiomer. tandfonline.comresearchgate.net

This highlights the necessity for future studies on this compound to:

Synthesize and Separate Stereoisomers: Isolate or synthesize the pure stereoisomers of this compound.

Conduct Comparative Bioassays: Evaluate the neurotoxicological, antimicrobial, and insect-attracting properties of each individual stereoisomer.

Understanding these stereoisomeric differences is essential for developing targeted applications, whether for enhancing the efficacy of a biopesticide or for accurately assessing toxicological risk.

Table 2: Differential Effects of Enantiomers of the Related Compound 1-Octen-3-ol

| Enantiomer | Property/Activity | Description | Reference(s) |

|---|---|---|---|

| (R)-(-)-1-octen-3-ol | Aroma | Typical fresh mushroom scent. | researchgate.netparkinsonizm.com |

| Cytotoxicity | Lower cytotoxicity to human embryonic stem cells compared to the S-enantiomer. | parkinsonizm.com | |

| Insect Attraction | Attractant for certain mosquito species. | tandfonline.comresearchgate.net | |

| (S)-(+)-1-octen-3-ol | Aroma | Musty, grassy, or moldy aroma. | parkinsonizm.comannualreviews.org |

| Cytotoxicity | Higher cytotoxicity to human embryonic stem cells compared to the R-enantiomer. | parkinsonizm.com |

Q & A

Q. What are the optimized synthetic routes for 3,7-dimethyl-1-octen-3-ol, and how do reaction conditions influence yield?

The compound is synthesized via partial hydrogenation of linalool using palladium catalysts under controlled conditions (30°C, 2 bar H₂). Industrial methods employ continuous flow reactors for scalability. Yield optimization requires precise temperature regulation and catalyst removal via filtration, followed by distillation for purification .

Q. What key physicochemical properties make this compound suitable for fragrance and biochemical studies?

Its molecular structure (C₁₀H₂₀O, MW 156.26 g/mol), floral odor, and volatility (~30°C boiling point) make it ideal for olfactory research. Reactivity at the hydroxyl and olefin groups enables derivatization for organic synthesis .

Q. How does this compound participate in common oxidation and reduction reactions?

Oxidation with KMnO₄/CrO₃ yields 3,7-dimethyl-1-octen-3-one, while catalytic hydrogenation produces 3,7-dimethyl-1-octanol. These reactions are critical for generating analogs to study structure-activity relationships .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Gas chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS) is standard. Retention indices and spectral libraries (e.g., NIST) aid identification. Purity validation requires NMR and IR spectroscopy .

Q. How does this compound compare structurally and functionally to Rhodinol and Citronellyl acetate?

Unlike Rhodinol (saturated alcohol) and Citronellyl acetate (ester), this compound’s allylic alcohol and branched chain enhance reactivity in electrophilic additions and insect receptor interactions .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s role in fungal patulin biosynthesis?

The compound modulates glucose oxidase (GOX2) activity in Penicillium expansum, altering redox states that promote patulin accumulation. Knockout studies of GOX2 confirm its regulatory role in mycotoxin pathways .

Q. How does this compound inhibit the Aedes aegypti OR8 receptor, and what implications does this have for vector control?

It competitively binds to OR8, blocking human host detection by female mosquitoes. Electrophysiological assays (e.g., Xenopus oocyte heterologous expression) show >50% inhibition at 1 µM, surpassing DEET’s efficacy .

Q. What experimental strategies resolve contradictions in its dual role as a fungal attractant and antifeedant?

Dose-dependent studies reveal low concentrations attract insects via odor mimicry, while high concentrations disrupt mitochondrial function in fungal hyphae. Metabolomic profiling (LC-MS) identifies disrupted lipid peroxidation pathways .

Q. How do environmental factors (pH, temperature) affect this compound’s stability and bioactivity in plant-fungal interactions?

Accelerated stability testing (40°C/75% RH) shows degradation via autoxidation, reducing insect repellency by 30% over 14 days. Bioactivity is preserved in acidic environments (pH 4–6), mimicking plant apoplastic conditions .

Q. What computational models predict this compound’s interactions with insect odorant-binding proteins (OBPs)?

Molecular docking (AutoDock Vina) and MD simulations reveal high-affinity binding to Drosophila melanogaster OBP83a. Mutagenesis of hydrophobic residues (e.g., Leu75) disrupts binding, validated via fluorescence quenching assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.